
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
Overview
Description
“N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines involves an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride” is complex. It includes a tetrahydroisoquinoline nucleus, which is essential for its biological activity .Chemical Reactions Analysis
The chemical reactions involving “N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride” are diverse. The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride” include a molecular weight of 276.79, a storage temperature of room temperature, and a physical form of powder .Scientific Research Applications
Neurodegenerative Disease Research
This compound has been studied for its potential effects on neurodegenerative diseases. Isoquinoline derivatives, such as this one, have shown biological activities against various neurodegenerative disorders . They are particularly relevant in the study of Parkinson’s disease, where they may influence the formation of Lewy bodies, a key feature of the disease .
Antitumor Antibiotics Development
The tetrahydroisoquinoline scaffold is a part of many natural antitumor antibiotics. Research into N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride could lead to the development of novel antitumor agents. The compound’s analogs have garnered attention for their antitumor properties over several decades .
Synthetic Chemistry
In synthetic chemistry, this compound can be used as a precursor or intermediate in the synthesis of more complex molecules. It could be involved in reactions such as N-alkylation of amines or O-alkylation of aldoses .
Chemical Synthesis of Alkaloids
The compound is potentially useful in the synthesis of alkaloids, which are naturally occurring chemical compounds that often have pharmacological effects. It could be used in the synthesis of compounds like salsolidine, carnegine, and laudanosine .
Material Science
In material science, derivatives of this compound could be used in the creation of new materials. For example, it might be involved in the synthesis of poly(aryl ethers), which are a class of polymers with various applications .
Environmental Science
Research into this compound’s derivatives could have environmental applications. For instance, they could be used in the removal of dyes from wastewater, contributing to environmental cleanup efforts .
Safety and Hazards
Future Directions
The future directions of “N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride” research could involve further exploration and structure-activity relationship (SAR) studies . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .
Mechanism of Action
Target of Action
Tetrahydroisoquinoline derivatives have been known to interact with various receptors in the body .
Mode of Action
It is known that tetrahydroisoquinoline derivatives can interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Tetrahydroisoquinoline derivatives have been implicated in various biochemical pathways, potentially influencing a broad spectrum of actions in the brain .
Result of Action
Tetrahydroisoquinoline derivatives have been associated with neuroprotective effects .
properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11;/h3-5,12H,6-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXDKLRXAQZQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)

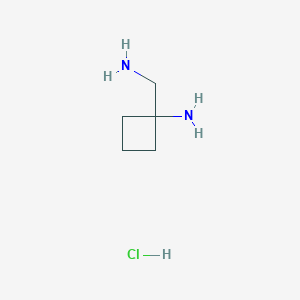
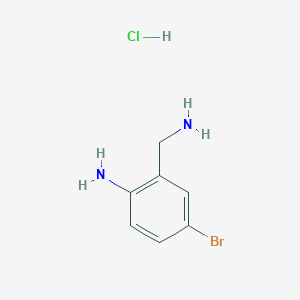


![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)
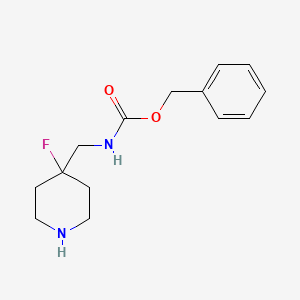

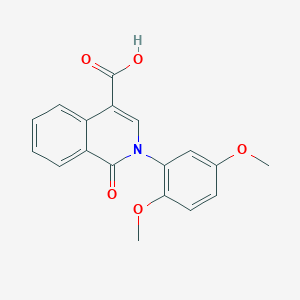
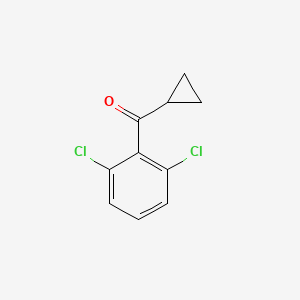
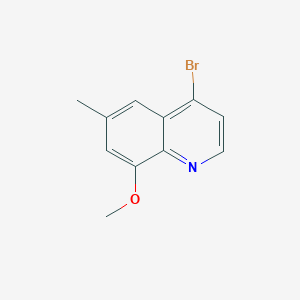
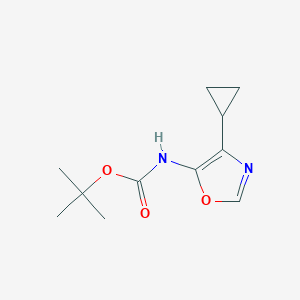
![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)